Sodium Valproate

Catalog No.
S546562
CAS No.
1069-66-5
M.F
C8H15NaO2
M. Wt
166.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium Valproate

CAS Number

1069-66-5

Product Name

Sodium Valproate

IUPAC Name

sodium 2-propylpentanoate

Molecular Formula

C8H15NaO2

Molecular Weight

166.19 g/mol

InChI

InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1

InChI Key

AEQFSUDEHCCHBT-UHFFFAOYSA-M

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2 Propylpentanoic Acid, 2-Propylpentanoic Acid, Calcium Valproate, Convulsofin, Depakene, Depakine, Depakote, Dipropyl Acetate, Divalproex, Divalproex Sodium, Ergenyl, Magnesium Valproate, Propylisopropylacetic Acid, Semisodium Valproate, Sodium Valproate, Valproate, Valproate Calcium, Valproate Sodium, Valproic Acid, Valproic Acid, Sodium Salt (2:1), Vupral

Canonical SMILES

CCCC(CCC)C(=O)O.[Na]

Isomeric SMILES

CCCC(CCC)C(=O)[O-].[Na+]

The exact mass of the compound Sodium valproate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Valerates - Pentanoic Acids. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium valproate is the sodium salt of the branched short-chain fatty acid valproic acid. Widely procured as a broad-spectrum antiepileptic agent and a potent Class I and IIa histone deacetylase (HDAC) inhibitor, it is preferred in laboratory and industrial settings for its solid physical state and exceptional aqueous solubility. Unlike its free acid counterpart, sodium valproate allows for the preparation of highly concentrated aqueous stocks, making it a critical raw material for parenteral formulations, liquid oral dosages, and in vitro cell culture media where organic solvent cytotoxicity must be avoided [1].

Substituting sodium valproate with valproic acid or divalproex sodium fundamentally alters formulation compatibility, handling protocols, and assay kinetics. Valproic acid is a viscous liquid at room temperature with poor aqueous solubility, complicating precise gravimetric handling and requiring organic co-solvents for high-concentration dosing [1]. Conversely, divalproex sodium—a 1:1 coordination complex of the acid and salt—is engineered for delayed dissolution and reduced hygroscopicity. While divalproex is superior for sustained-release solid dosages, it is entirely unsuitable for immediate-release liquid formulations or rapid in vitro aqueous assays where immediate bioavailability of the valproate ion is required [2].

Aqueous Solubility and Solvent-Free Formulation Suitability

The primary procurement driver for sodium valproate over the free acid is its extreme aqueous solubility. Sodium valproate achieves solubility exceeding 1,000 mg/mL in water, whereas valproic acid is only slightly soluble at approximately 1.3 mg/mL [1]. This ~760-fold difference allows researchers and formulators to create highly concentrated aqueous stocks without utilizing DMSO or ethanol, which can introduce confounding cytotoxic effects in sensitive cell culture models.

Evidence DimensionAqueous Solubility at 25°C
Target Compound DataSodium Valproate: >1,000 mg/mL
Comparator Or BaselineValproic Acid: ~1.3 mg/mL
Quantified Difference~760-fold higher aqueous solubility for the sodium salt
ConditionsStandard aqueous dissolution at 25°C and neutral pH

Enables the formulation of high-concentration aqueous stocks and intravenous solutions without the need for potentially cytotoxic organic co-solvents.

Physical State and Gravimetric Handling Precision

Handling liquid precursors introduces volumetric pipetting errors and viscosity-related transfer losses. Sodium valproate is a solid crystalline powder at room temperature, allowing for precise gravimetric weighing. However, it is highly hygroscopic compared to divalproex sodium, meaning it rapidly absorbs atmospheric moisture if not stored properly [1]. While divalproex offers better moisture stability for solid tableting, sodium valproate's rapid dissolution rate makes it the mandatory choice for liquid syrups and injectables.

Evidence DimensionPhysical State and Dissolution Kinetics
Target Compound DataSodium Valproate: Hygroscopic solid, immediate dissolution
Comparator Or BaselineValproic Acid: Viscous liquid; Divalproex Sodium: Non-hygroscopic solid, delayed dissolution
Quantified DifferenceSolid state enables gravimetric precision; dissolution is immediate compared to the delayed-release divalproex complex
ConditionsAmbient laboratory handling and immediate-release aqueous formulation

Dictates strict storage requirements (desiccation) while providing the necessary rapid dissolution profile for liquid manufacturing.

Epigenetic Target Specificity vs. Amide Analogs

In epigenetic research, sodium valproate is utilized as a potent Class I and IIa histone deacetylase (HDAC) inhibitor. When procuring compounds for this purpose, buyers must strictly avoid valpromide (the amide analog of valproic acid). While valpromide retains anticonvulsant properties, it completely lacks HDAC inhibitory activity. Sodium valproate demonstrates an IC50 of ~0.4 mM for HDACs, whereas valpromide is inactive even at concentrations exceeding 10 mM [1].

Evidence DimensionHDAC Inhibition (IC50)
Target Compound DataSodium Valproate: ~0.4 mM
Comparator Or BaselineValpromide: Inactive (>10 mM)
Quantified DifferenceComplete retention of HDAC inhibition in the salt, versus total loss of activity in the amide analog
ConditionsIn vitro HDAC enzymatic activity assay

Ensures researchers studying chromatin remodeling and stem cell reprogramming procure the active form, preventing false-negative assay results.

High-Concentration Aqueous In Vitro Assays

Due to its >1,000 mg/mL aqueous solubility, sodium valproate is the mandatory choice for in vitro assays requiring high concentrations of the valproate ion without the introduction of cytotoxic organic solvents like DMSO. This is particularly critical in sensitive primary cell cultures and stem cell reprogramming workflows [1].

Immediate-Release Liquid Formulations

In pharmaceutical manufacturing, sodium valproate is selected over divalproex sodium for parenteral (IV) and oral liquid (syrup) formulations. Its rapid dissolution kinetics and high solubility support immediate bioavailability, whereas divalproex is strictly reserved for sustained-release solid dosages [2].

Epigenetic Modulation and Chromatin Remodeling

Sodium valproate is precisely selected over analogs like valpromide for epigenetic research because it actively inhibits Class I and IIa HDACs (IC50 ~0.4 mM). It is routinely used as a small-molecule enhancer in induced pluripotent stem cell (iPSC) generation protocols [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Exact Mass

166.09697400 Da

Monoisotopic Mass

166.09697400 Da

Heavy Atom Count

11

Appearance

White to off-white crystalline powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5VOM6GYJ0D

GHS Hazard Statements

Aggregated GHS information provided by 102 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (58.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (53.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (53.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (61.76%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Valproate or valproic acid is a branched chain organic acid that is used as therapy of epilepsy, bipolar disorders and migraine headaches and is a well known cause of several distinctive forms of acute and chronic liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anticonvulsants; Antimanic Agents; GABA Agents

Pharmacology

Valproate Sodium is the sodium salt form of valproic acid with anti-epileptic activity. Valproate sodium is converted into its active form, valproate ion, in blood. Although the mechanism of action remains to be elucidated, valproate sodium increases concentrations of gamma-aminobutyric acid (GABA) in the brain, probably due to inhibition of the enzymes responsible for the catabolism of GABA. This potentiates the synaptic actions of GABA. Valproate sodium may also affect potassium channels, thereby creating a direct membrane-stabilizing effect.

MeSH Pharmacological Classification

Anticonvulsants

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.2.1.-]
SSADH [HSA:7915] [KO:K00139]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1069-66-5

Metabolism Metabolites

Valproic acid is rapidly absorbed from gastrointestinal tract. Valproic acid is metabolized almost entirely by the liver. In adult patients on monotherapy, 30-50% of an administered dose appears in urine as a glucuronide conjugate. Mitochondrial oxidation is the other major metabolic pathway, typically accounting for over 40% of the dose. These products include 2-n-propylpent-2-enoic acid (delta 2,3 VPE) and several coenzyme A (CoA) derivatives including VPA-CoA, and delta 2,3 VPE-CoA. Usually, less than 15-20% of the dose is eliminated by other oxidative mechanisms. Less than 3% of an administered dose is excreted unchanged in urine (A308). Half Life: 9-16 hours (following oral administration of 250 mg to 1000 mg).

Wikipedia

Valproate

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Tomson T, Marson A, Boon P, Canevini MP, Covanis A, Gaily E, Kälviäinen R, Trinka E. Valproate in the treatment of epilepsy in girls and women of childbearing potential. Epilepsia. 2015 Jul;56(7):1006-19. doi: 10.1111/epi.13021. Epub 2015 May 16. Review. PubMed PMID: 25851171.
2: Yang CS, Zhang LL, Lin YZ, Guo Q. Sodium valproate for the treatment of Tourette׳s syndrome in children: a systematic review and meta-analysis. Psychiatry Res. 2015 Apr 30;226(2-3):411-7. doi: 10.1016/j.psychres.2014.08.058. Epub 2014 Oct 2. Review. PubMed PMID: 25724485.
3: Dueñas-Gonzalez A, Coronel J, Cetina L, González-Fierro A, Chavez-Blanco A, Taja-Chayeb L. Hydralazine-valproate: a repositioned drug combination for the epigenetic therapy of cancer. Expert Opin Drug Metab Toxicol. 2014 Oct;10(10):1433-44. doi: 10.1517/17425255.2014.947263. Epub 2014 Aug 25. Review. PubMed PMID: 25154405.
4: Trinka E, Höfler J, Zerbs A, Brigo F. Efficacy and safety of intravenous valproate for status epilepticus: a systematic review. CNS Drugs. 2014 Jul;28(7):623-39. doi: 10.1007/s40263-014-0167-1. Review. PubMed PMID: 24806973; PubMed Central PMCID: PMC4078236.
5: Cipriani A, Reid K, Young AH, Macritchie K, Geddes J. Valproic acid, valproate and divalproex in the maintenance treatment of bipolar disorder. Cochrane Database Syst Rev. 2013 Oct 17;10:CD003196. doi: 10.1002/14651858.CD003196.pub2. Review. PubMed PMID: 24132760.
6: Rigamonti A, Lauria G, Grimod G, Bianchi G, Salmaggi A. Valproate induced hyperammonemic encephalopathy successfully treated with levocarnitine. J Clin Neurosci. 2014 Apr;21(4):690-1. doi: 10.1016/j.jocn.2013.04.033. Epub 2013 Oct 8. Review. PubMed PMID: 24119342.
7: Brigo F, Igwe SC, Nardone R, Tezzon F, Bongiovanni LG, Trinka E. A common reference-based indirect comparison meta-analysis of intravenous valproate versus intravenous phenobarbitone for convulsive status epilepticus. Epileptic Disord. 2013 Sep;15(3):314-23. doi: 10.1684/epd.2013.0601. Review. PubMed PMID: 23981687.
8: Nolan SJ, Marson AG, Pulman J, Tudur Smith C. Phenytoin versus valproate monotherapy for partial onset seizures and generalised onset tonic-clonic seizures. Cochrane Database Syst Rev. 2013 Aug 23;8:CD001769. doi: 10.1002/14651858.CD001769.pub2. Review. PubMed PMID: 23970302.
9: Linde M, Mulleners WM, Chronicle EP, McCrory DC. Valproate (valproic acid or sodium valproate or a combination of the two) for the prophylaxis of episodic migraine in adults. Cochrane Database Syst Rev. 2013 Jun 24;6:CD010611. doi: 10.1002/14651858.CD010611. Review. PubMed PMID: 23797677.
10: Linde M, Mulleners WM, Chronicle EP, McCrory DC. Antiepileptics other than gabapentin, pregabalin, topiramate, and valproate for the prophylaxis of episodic migraine in adults. Cochrane Database Syst Rev. 2013 Jun 24;6:CD010608. doi: 10.1002/14651858.CD010608. Review. PubMed PMID: 23797674.
11: Knights MJ, Finlay E. The effects of sodium valproate on the renal function of children with epilepsy. Pediatr Nephrol. 2014 Jul;29(7):1131-8. doi: 10.1007/s00467-013-2512-x. Epub 2013 May 30. Review. PubMed PMID: 23720013.
12: Chan E, McQueen F. Valproate-induced hyperammonaemia superimposed upon severe neuropsychiatric lupus: a case report and review of the literature. Clin Rheumatol. 2013 Mar;32(3):403-7. doi: 10.1007/s10067-012-2150-x. Epub 2012 Dec 28. Review. PubMed PMID: 23271612.
13: Lewis C, Deshpande A, Tesar GE, Dale R. Valproate-induced hyperammonemic encephalopathy: a brief review. Curr Med Res Opin. 2012 Jun;28(6):1039-42. doi: 10.1185/03007995.2012.694362. Epub 2012 Jun 6. Review. PubMed PMID: 22587482.
14: Liu X, Wu Y, Chen Z, Ma M, Su L. A systematic review of randomized controlled trials on the theraputic effect of intravenous sodium valproate in status epilepticus. Int J Neurosci. 2012 Jun;122(6):277-83. doi: 10.3109/00207454.2012.657376. Epub 2012 Feb 23. Review. PubMed PMID: 22248033.
15: Brigo F, Storti M, Del Felice A, Fiaschi A, Bongiovanni LG. IV Valproate in generalized convulsive status epilepticus: a systematic review. Eur J Neurol. 2012 Sep;19(9):1180-91. doi: 10.1111/j.1468-1331.2011.03606.x. Epub 2011 Dec 19. Review. PubMed PMID: 22182304.
16: Martikainen MH, Roine S. Rapid improvement of a complex migrainous episode with sodium valproate in a patient with CADASIL. J Headache Pain. 2012 Jan;13(1):95-7. doi: 10.1007/s10194-011-0400-y. Epub 2011 Nov 8. Review. PubMed PMID: 22065121; PubMed Central PMCID: PMC3253158.
17: Wang ZF, Fessler EB, Chuang DM. Beneficial effects of mood stabilizers lithium, valproate and lamotrigine in experimental stroke models. Acta Pharmacol Sin. 2011 Dec;32(12):1433-45. doi: 10.1038/aps.2011.140. Epub 2011 Nov 7. Review. PubMed PMID: 22056617; PubMed Central PMCID: PMC4010202.
18: Gill D, Derry S, Wiffen PJ, Moore RA. Valproic acid and sodium valproate for neuropathic pain and fibromyalgia in adults. Cochrane Database Syst Rev. 2011 Oct 5;(10):CD009183. doi: 10.1002/14651858.CD009183.pub2. Review. PubMed PMID: 21975791.
19: Santivasi WL, Kulkarni S, Patton ML, Haith LR, Guilday RE, Reigart CL, Ackerman BH. Infiltration of sodium valproate with compartment syndrome and bullous reaction: case report and literature review. Burns. 2011 Nov;37(7):e59-62. doi: 10.1016/j.burns.2011.05.010. Epub 2011 Jun 28. Review. PubMed PMID: 21715098.
20: Patel SM, Graff-Radford J, Wieland ML. Valproate-induced Fanconi syndrome in a 27-year-old woman. J Gen Intern Med. 2011 Sep;26(9):1072-4. doi: 10.1007/s11606-011-1708-7. Epub 2011 Apr 23. Review. PubMed PMID: 21516379; PubMed Central PMCID: PMC3157517.

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